

# An In-depth Technical Guide on S-(4-Hydroxybenzyl)glutathione

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## Compound of Interest

Compound Name: **S-(4-Hydroxybenzyl)glutathione**

Cat. No.: **B3027505**

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## Abstract

**S-(4-Hydroxybenzyl)glutathione** is a naturally occurring glutathione derivative first isolated from the medicinal plant *Gastrodia elata*. This molecule has garnered interest in the scientific community for its potential neuroprotective properties. This technical guide provides a comprehensive overview of **S-(4-Hydroxybenzyl)glutathione**, including its chemical properties, biological activities, and putative signaling pathways. Detailed experimental protocols for its synthesis, purification, and key biological assays are presented to facilitate further research and development.

## Introduction

**S-(4-Hydroxybenzyl)glutathione** is a conjugate of the endogenous antioxidant glutathione and a 4-hydroxybenzyl moiety. It belongs to a class of S-substituted glutathione derivatives, which are often formed through the enzymatic action of Glutathione S-Transferases (GSTs) in the detoxification of xenobiotics and endogenous electrophiles. Found in *Gastrodia elata*, a plant with a long history of use in traditional medicine for neurological disorders, **S-(4-Hydroxybenzyl)glutathione** is emerging as a molecule of interest for its potential therapeutic applications, particularly in the realm of neuroprotection. This guide aims to consolidate the current knowledge on **S-(4-Hydroxybenzyl)glutathione** and provide practical methodologies for its study.

## Chemical and Physical Properties

**S-(4-Hydroxybenzyl)glutathione** is a tripeptide derivative with a molecular formula of C17H23N3O7S and a molecular weight of approximately 413.45 g/mol .[\[1\]](#)[\[2\]](#) Its structure consists of a glutathione backbone ( $\gamma$ -L-Glutamyl-L-cysteinylglycine) with a 4-hydroxybenzyl group attached to the sulfur atom of the cysteine residue.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-5-[(2R)-1-[(carboxymethyl)amino]-3-[(4-hydroxybenzyl)sulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid	N/A
Molecular Formula	C17H23N3O7S	<a href="#">[3]</a>
Molecular Weight	413.45 g/mol	<a href="#">[3]</a>
CAS Number	129636-38-0	<a href="#">[4]</a>
Appearance	Solid	<a href="#">[1]</a>
Solubility	Soluble in aqueous solutions	Inferred

## Biological Activity and Mechanism of Action

The primary reported biological activity of **S-(4-Hydroxybenzyl)glutathione** is its ability to inhibit the binding of kainic acid to brain glutamate receptors.[\[3\]](#)[\[4\]](#) Kainate receptors are a subtype of ionotropic glutamate receptors involved in synaptic transmission and excitotoxicity.

Assay	Target	Activity	Value	Reference(s)
Kainic Acid Binding Assay	Brain Glutamate Receptors	Inhibition	IC <sub>50</sub> = 2 $\mu$ M	[3][4]
Serum Deprivation-Induced Cell Damage	PC12 Cells	Protection	Active	[5]
Fe <sup>2+</sup> -cysteine induced lipid peroxidation	Rat Liver Microsomes	Inhibition	Active	[5]

## Inhibition of Kainate Receptor Binding

**S-(4-Hydroxybenzyl)glutathione** competitively inhibits the binding of the potent neurotoxin kainic acid to its receptors in the brain, with a half-maximal inhibitory concentration (IC<sub>50</sub>) of 2  $\mu$ M.[3][4] This suggests a potential role in modulating glutamatergic neurotransmission and protecting against excitotoxicity, a key mechanism in many neurological disorders.

## Neuroprotective Effects

Studies on **S-(4-Hydroxybenzyl)glutathione** and related compounds from *Gastrodia elata* have demonstrated neuroprotective effects. For instance, a derivative of **S-(4-Hydroxybenzyl)glutathione** was shown to be active against serum deprivation-induced PC12 cell damage.[5] Furthermore, synthetic S-(4-hydroxybenzyl)cysteine sulfoxide stereoisomers, structurally related to **S-(4-Hydroxybenzyl)glutathione**, exhibited activity against Fe<sup>2+</sup>-cysteine induced rat liver microsomal lipid peroxidation.[5]

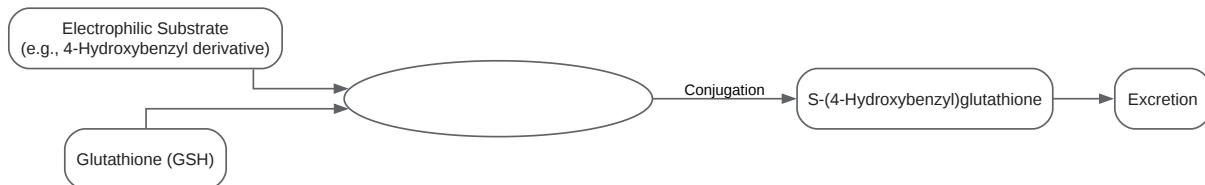
The neuroprotective effects of the precursor molecule, 4-hydroxybenzyl alcohol (4-HBA), have been more extensively studied. 4-HBA has been shown to protect neurons against cerebral ischemic injury by upregulating the transcription factor Nrf2 and antioxidant proteins such as peroxiredoxin 6 (Prdx6) and protein disulfide isomerase (PDI) through the PI3K/Akt signaling pathway.[2] Given that **S-(4-Hydroxybenzyl)glutathione** can be formed from a 4-hydroxybenzyl moiety, it is plausible that it shares or contributes to these neuroprotective mechanisms.

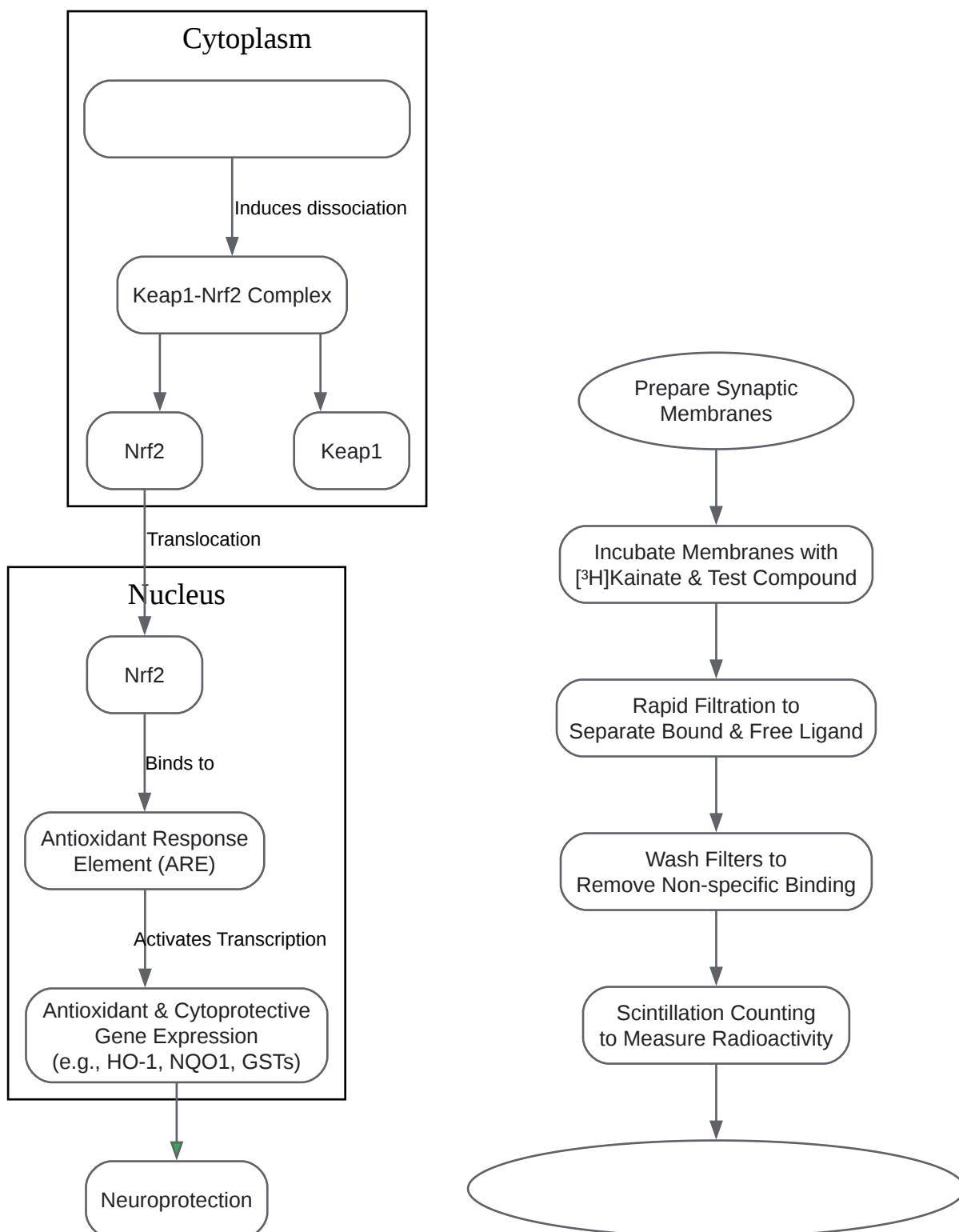
## Signaling Pathways

While the direct signaling pathways of **S-(4-Hydroxybenzyl)glutathione** are still under investigation, its structural components and the known activities of its precursors suggest involvement in key cellular defense and signaling networks.

## Glutathione Metabolism and Detoxification

As a glutathione conjugate, **S-(4-Hydroxybenzyl)glutathione** is intrinsically linked to the glutathione metabolic pathway. Its formation is likely catalyzed by Glutathione S-Transferases (GSTs), which play a crucial role in the detoxification of electrophilic compounds.



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